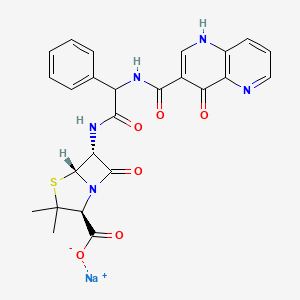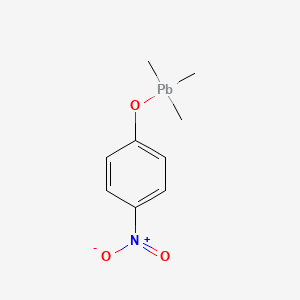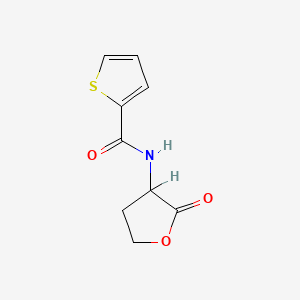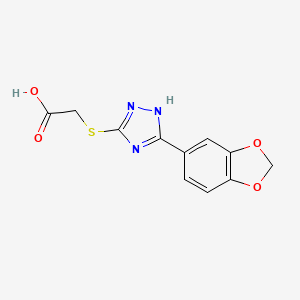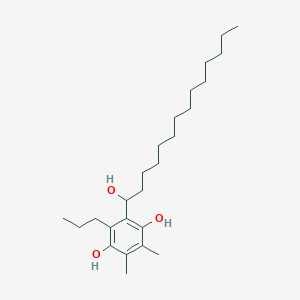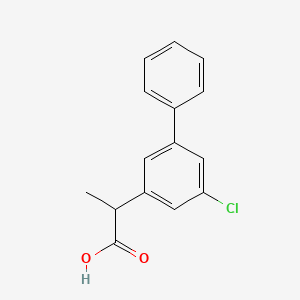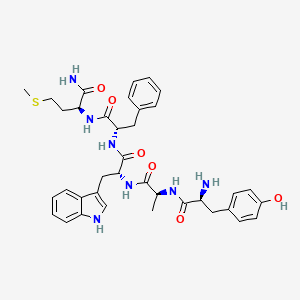
L-Tyrosyl-L-alanyl-D-tryptophyl-L-phenylalanyl-L-methioninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosyl-L-alanyl-D-tryptophyl-L-phenylalanyl-L-methioninamide is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds This compound is composed of five amino acids: tyrosine, alanine, tryptophan, phenylalanine, and methionine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-alanyl-D-tryptophyl-L-phenylalanyl-L-methioninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino group.
Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide.
化学反应分析
Types of Reactions
L-Tyrosyl-L-alanyl-D-tryptophyl-L-phenylalanyl-L-methioninamide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Coupling reagents like HBTU or DIC in the presence of a base like DIPEA.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
科学研究应用
L-Tyrosyl-L-alanyl-D-tryptophyl-L-phenylalanyl-L-methioninamide has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
作用机制
The mechanism of action of L-Tyrosyl-L-alanyl-D-tryptophyl-L-phenylalanyl-L-methioninamide depends on its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets involved can vary based on the specific application and context of use.
相似化合物的比较
Similar Compounds
Semaglutide: A peptide used for the treatment of type 2 diabetes, composed of a linear sequence of 31 amino acids.
Liraglutide: Another peptide used for diabetes treatment, with a sequence that includes glycine, histidine, and other amino acids.
Pasireotide: A synthetic cyclic hexapeptide with somatostatin-like activity, used in the treatment of Cushing’s disease.
Uniqueness
L-Tyrosyl-L-alanyl-D-tryptophyl-L-phenylalanyl-L-methioninamide is unique due to its specific amino acid sequence and potential applications. Unlike semaglutide and liraglutide, which are primarily used for diabetes treatment, this compound has broader applications in chemistry, biology, and medicine. Its unique sequence allows for specific interactions with molecular targets, making it a valuable tool in scientific research.
属性
CAS 编号 |
77208-16-3 |
|---|---|
分子式 |
C37H45N7O6S |
分子量 |
715.9 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C37H45N7O6S/c1-22(41-35(48)28(38)18-24-12-14-26(45)15-13-24)34(47)43-32(20-25-21-40-29-11-7-6-10-27(25)29)37(50)44-31(19-23-8-4-3-5-9-23)36(49)42-30(33(39)46)16-17-51-2/h3-15,21-22,28,30-32,40,45H,16-20,38H2,1-2H3,(H2,39,46)(H,41,48)(H,42,49)(H,43,47)(H,44,50)/t22-,28-,30-,31-,32+/m0/s1 |
InChI 键 |
JRLIKMWROZMWGB-DLCFQVRISA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
规范 SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



